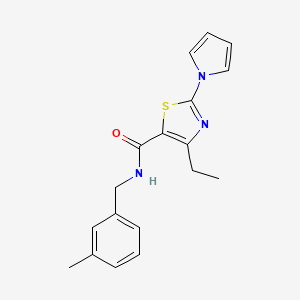

4-ethyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Description

This compound belongs to the class of thiazole-5-carboxamide derivatives, characterized by a central thiazole ring substituted at positions 2 and 4 with a pyrrole moiety and an ethyl group, respectively. The carboxamide group at position 5 is further modified with a 3-methylbenzyl substituent.

Properties

IUPAC Name |

4-ethyl-N-[(3-methylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-3-15-16(23-18(20-15)21-9-4-5-10-21)17(22)19-12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUVRLVERXQGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-N-(3-methylbenzyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide, with the CAS number 1251568-59-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

- Molecular Formula : C18H19N3OS

- Molecular Weight : 325.4 g/mol

- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell wall synthesis and function .

Anticancer Activity

The thiazole moiety is also associated with anticancer effects. In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells. For example, derivatives similar to this compound have been tested against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation . The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Anti-inflammatory Activity

Thiazole compounds are known to possess anti-inflammatory properties. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including the target compound. The results showed that it significantly inhibited the growth of multi-drug resistant bacteria at concentrations as low as 10 µg/mL .

- Anticancer Potential : In a study involving human cancer cell lines, the compound was found to reduce cell viability by over 50% at concentrations of 20 µM after 48 hours of treatment. Mechanistic studies revealed that it activates both intrinsic and extrinsic apoptotic pathways .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and joint inflammation compared to control groups, highlighting its therapeutic potential in chronic inflammatory conditions .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s closest structural analog is 4-ethyl-N-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (Compound ID: M057-1759), which differs in the substitution of the 3-methylbenzyl group with a 4-fluorophenyl moiety (). Key physicochemical comparisons are summarized below:

| Property | Target Compound (3-methylbenzyl) | Analog (4-fluorophenyl) |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₁₆H₁₄FN₃OS |

| Molecular Weight | Not explicitly provided | 315.37 g/mol |

| logP (lipophilicity) | Estimated to be ~4.1 (similar) | 4.1626 |

| Hydrogen Bond Acceptors | Likely 3 | 3 |

| Polar Surface Area | ~38 Ų (estimated) | 38.402 Ų |

However, the fluorophenyl group may confer metabolic stability due to fluorine’s electron-withdrawing effects .

Key Structural Variations in Analogs:

- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide (): Incorporates a piperazinyl-pyrimidine substituent, enhancing hydrogen-bonding capacity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.